molecular formula C26H23BrFN7O3 B8180757 (2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

Cat. No.: B8180757
M. Wt: 580.4 g/mol
InChI Key: PIBARDGJJAGJAJ-UHFFFAOYSA-N
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Description

“(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide” is a synthetic small molecule classified as a complement factor D inhibitor, as designated by the International Nonproprietary Names (INN) system . This compound targets the complement system, a critical component of innate immunity, and specifically inhibits factor D—a serine protease essential for the activation of the alternative pathway.

Structurally, the compound features:

  • A pyrrolidine-2-carboxamide backbone with (2S,4R) stereochemistry.
  • A 4-fluorine substituent on the pyrrolidine ring, which may enhance metabolic stability or binding affinity.
  • A 6-bromopyridin-2-yl group as the amide substituent, contributing to halogen bonding interactions.
  • An indazol-1-yl acetyl moiety with 3-acetyl and 2-methylpyrimidin-5-yl groups, likely critical for target engagement.

Properties

IUPAC Name

1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBARDGJJAGJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrFN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide , also known as Danicopan, is a small molecule complement factor D inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and other hematological disorders.

  • Molecular Formula : C26H23BrFN7O3
  • Molecular Weight : 580.4 g/mol
  • Purity : Typically 95% .

Danicopan functions by inhibiting complement factor D, which plays a crucial role in the alternative pathway of the complement system. This inhibition prevents the activation of downstream components, thereby reducing hemolysis and inflammation associated with diseases like PNH.

Antiviral Properties

Recent studies have suggested that compounds similar to Danicopan exhibit antiviral properties. For instance, heterocyclic compounds containing indazole structures have shown significant activity against various viruses. In particular, derivatives have been tested for their efficacy against herpes simplex virus (HSV) and other viral strains . While specific data on Danicopan's antiviral activity is limited, its structural analogs indicate a potential for similar effects.

Clinical Applications

Danicopan is indicated as an add-on therapy to ravulizumab or eculizumab for treating extravascular hemolysis in adults with PNH. Its use is associated with a reduced risk of hemolytic episodes and improved patient outcomes . However, it is not effective as a standalone treatment and should be used in conjunction with other therapies.

Case Studies

  • Clinical Trial Data : In a clinical trial involving patients with PNH, Danicopan was administered at a dosage of 150 mg three times daily. The study reported that patients experienced significant reductions in hemolysis markers compared to placebo groups .
  • Adverse Effects : While generally well-tolerated, some patients experienced elevated liver enzymes and gastrointestinal disturbances. Monitoring for serious infections is essential due to the immunosuppressive nature of complement inhibitors .

Research Findings

A systematic review of related compounds indicates that modifications in the indazole structure can enhance biological activity. For example, compounds with additional pyrimidine or bromopyridine moieties demonstrated improved binding affinity to target receptors .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionIndicationsNotable Efficacy
DanicopanComplement Factor D InhibitorPNHReduces hemolysis
Other Indazole DerivativesAntiviral ActivityHSV, HCVHigh cytotoxicity threshold

Scientific Research Applications

Pharmacological Studies

Danicopan has been investigated for its role as a Factor D inhibitor , which is crucial in the alternative pathway of the complement system. This pathway is implicated in various diseases, including age-related macular degeneration and other inflammatory conditions. By inhibiting Factor D, Danicopan may help modulate immune responses and reduce tissue damage caused by excessive complement activation .

Cancer Research

The compound's structural components suggest potential applications in oncology. The indazole moiety is known for its anticancer properties. Studies have indicated that compounds containing indazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Danicopan's unique structure may enhance its efficacy as a chemotherapeutic agent .

Neuropharmacology

Research indicates that pyrrolidine derivatives can exhibit neuroprotective effects. Danicopan may be explored for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features to Danicopan possess antimicrobial properties. Investigating its efficacy against various bacterial and fungal strains could reveal new therapeutic options in combating resistant pathogens .

Case Studies and Research Findings

Study FocusFindingsReference
Factor D InhibitionDemonstrated significant reduction in complement activation in vitro and in vivo models.
Anticancer PotentialIndazole derivatives showed promising results in inhibiting cancer cell proliferation.
NeuroprotectionPyrrolidine derivatives exhibited protective effects on neuronal cells under stress conditions.
Antimicrobial ActivityInitial tests indicated activity against gram-positive bacteria; further studies needed.

Chemical Reactions Analysis

Deprotection to Form (2S,4R)-N-(6-Bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide (Intermediate 4)

Reaction Overview :
Intermediate 3 undergoes Boc deprotection using 4M HCl/dioxane, yielding the free amine .

Conditions :

  • Reagent : 4M HCl/dioxane (168 kg)

  • Temperature : 25°C

  • Duration : 1 hour

Key Observations :

  • Reaction monitored via HPLC.

  • Product isolated after neutralization with aqueous NaHCO₃ and extraction with DCM.

  • Yield: 25.81 kg (quantitative after purification) .

Suzuki-Miyaura Coupling to Form tert-Butyl 2-(3-Acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetate (Intermediate 9)

Reaction Overview :
A palladium-catalyzed cross-coupling between 4-bromo-2-methylpyrimidine and bispinacolato diboron introduces the pyrimidine moiety to the indazole core .

Conditions :

  • Catalyst : Pd(dppf)Cl₂

  • Solvent : Dioxane (206 kg)

  • Base : Potassium acetate (17 kg)

  • Temperature : Degassed under nitrogen

Key Observations :

  • Reaction progress tracked by TLC/HPLC.

  • Product purified via column chromatography .

Ester Hydrolysis to Yield 2-(3-Acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetic Acid (Intermediate 10)

Reaction Overview :
The tert-butyl ester in Intermediate 9 is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the carboxylic acid .

Conditions :

  • Reagent : TFA (374.5 kg)

  • Solvent : DCM (465 kg)

  • Temperature : 15–35°C

Key Observations :

  • Acidic workup (pH 2–3) precipitates the product.

  • Yield: 42.4 kg (quantitative) .

Final Amide Coupling to Form Danicopan

Reaction Overview :
Intermediate 4 reacts with Intermediate 10 via amide bond formation, facilitated by coupling agents such as HATU or DCC .

Conditions :

  • Solvent : DCM or DMF

  • Activators : Not explicitly stated in sources but inferred from standard protocols.

Key Observations :

  • Final purification via recrystallization or chromatography.

  • Stereochemistry confirmed by chiral HPLC .

Critical Analysis of Reaction Mechanisms

  • Amide Bond Formation (Step 1) :
    Methanesulfonyl chloride activates the carboxylic acid of N-Boc-proline, forming a reactive mixed anhydride. Nucleophilic attack by 2-amino-6-bromopyridine yields the carboxamide .

  • Boc Deprotection (Step 2) :
    HCl protonates the tert-butyloxycarbonyl group, leading to cleavage and release of CO₂ and tert-butanol .

  • Suzuki Coupling (Step 3) :
    Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronate ester, and reductive elimination form the C–C bond between indazole and pyrimidine .

This synthesis leverages robust methodologies to ensure high stereochemical fidelity and purity, critical for Danicopan’s pharmacological activity as a complement factor D inhibitor .

Comparison with Similar Compounds

Key Observations:

Structural Uniqueness : The compound’s 4-fluoropyrrolidine and 6-bromopyridin-2-yl groups distinguish it from other factor D inhibitors like danicopan, which lacks halogenated pyrrolidine motifs . These features may enhance binding to factor D’s active site.

Pharmacokinetic Hypotheses : The bromine and fluorine atoms could improve lipophilicity, though this may increase plasma protein binding compared to danicopan’s triazolopyridine core.

Research Findings and Limitations

  • Evidence Constraints: The provided materials lack direct comparative data for this compound.
  • Structural Analogues : The indazole-pyrimidine moiety shares similarities with kinase inhibitors (e.g., crizotinib), but its role in factor D inhibition remains speculative without experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

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